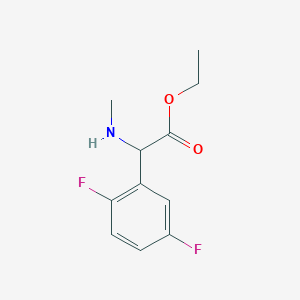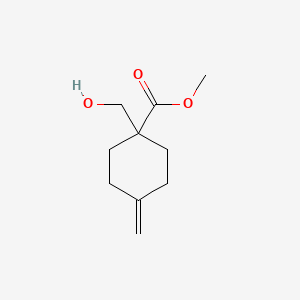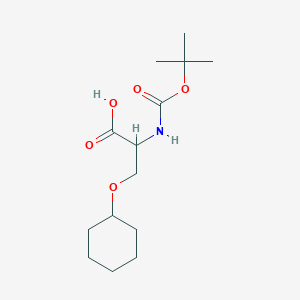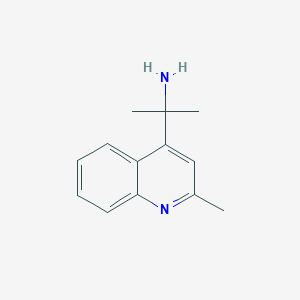
1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group and a 1-methyl-1H-imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an imidazole derivative. One common method includes the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with a cyclopropane precursor under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclopropanation process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and chemical reactions. The cyclopropane ring adds rigidity to the molecule, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-imidazole-4-carboxylic acid: Lacks the cyclopropane ring, making it less rigid.
Cyclopropane-1-carboxylic acid: Does not contain the imidazole moiety, limiting its biological activity.
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness: 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and an imidazole moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
1-(1-methylimidazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-6(9-5-10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Clé InChI |
PVJQBWLSBNQOOF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)


